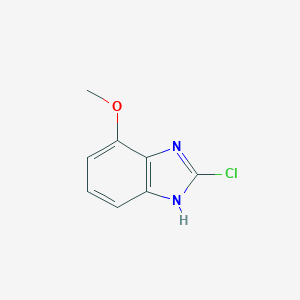

2-氯-4-甲氧基-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

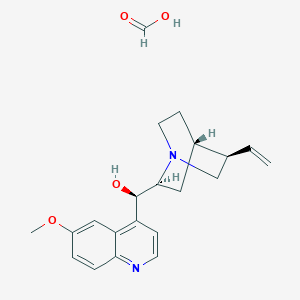

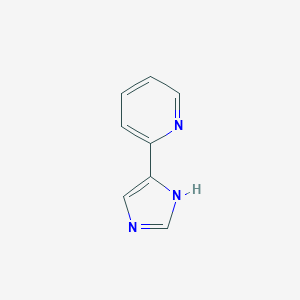

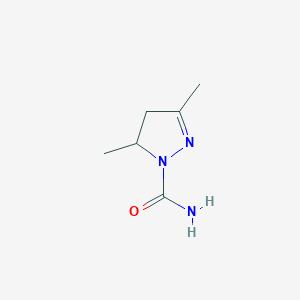

The compound 2-chloro-4-methoxy-1H-Benzimidazole is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly studied in the provided papers, but its structural relatives have been extensively analyzed. Benzimidazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by functionalization at specific positions on the ring. Although the exact synthesis of 2-chloro-4-methoxy-1H-Benzimidazole is not detailed in the provided papers, similar compounds have been synthesized and studied. For instance, the synthesis of 1-Methyl-2-(2′-hydroxy-4′-methoxyphenyl)benzimidazole has been reported, which shares the methoxy functional group at a similar position on the benzimidazole ring .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The structural studies of related compounds, such as 2-chloromethyl-1H-benzimidazole hydrochloride, have been performed using X-ray crystallography, revealing that it crystallizes in a monoclinic space group with specific cell parameters . The molecular structure is further analyzed using various spectroscopic methods and theoretical calculations, such as DFT, to understand the electronic transitions and molecular orbitals .

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives can be inferred from their molecular orbital studies. The frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining how these compounds participate in chemical reactions. The HOMO-LUMO analysis provides insights into the charge transfer within the molecule, which is essential for understanding its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be deduced from their structural and spectroscopic studies. The intermolecular hydrogen bonding and π-π interactions play a significant role in stabilizing the crystal structure of these compounds . The vibrational frequencies obtained from FT-IR spectroscopy, along with NMR chemical shifts, help in understanding the electronic environment of the atoms within the molecule. These properties are crucial for predicting the behavior of these compounds in different environments and their potential biological activities .

科学研究应用

-

Anticancer Agents

- Field : Medical Science

- Application : Benzimidazole derivatives have been intensively studied as a new generation of anticancer agents .

- Method : The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .

- Results : The presence of methyl group at 5 (6)-position on benzimidazole scaffold was a contributing factor influencing the anticancer activity . The compounds 2f and 2g displayed significant anticancer activity on both A549 and PC3 cell lines .

-

Antimicrobial Agents

- Field : Microbiology

- Application : Benzimidazole derivatives have shown potent in vitro antimicrobial activity .

- Method : The synthesis of these derivatives typically involves the reaction of benzimidazole with various reagents .

- Results : The compound (26) was found to exhibit the most potent in vitro antimicrobial activity with MIC of 15, 17, 19, 9, 11 and 15 μg/mL against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans and A. niger, respectively .

-

Pharmacological Activities

- Field : Pharmacology

- Application : Benzimidazole derivatives play an extraordinarily significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs .

- Method : The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .

- Results : The substituted benzimidazoles are summarized in this review to provide insight about their organic synthesis using ecofriendly methods, as well as their pharmacological activities .

属性

IUPAC Name |

2-chloro-4-methoxy-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIACANWMZXUKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559296 |

Source

|

| Record name | 2-Chloro-4-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-methoxy-1H-Benzimidazole | |

CAS RN |

15965-58-9 |

Source

|

| Record name | 2-Chloro-4-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)

![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)